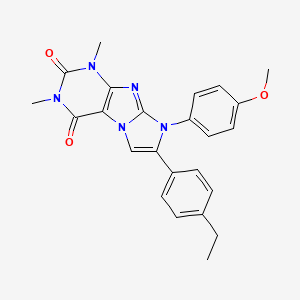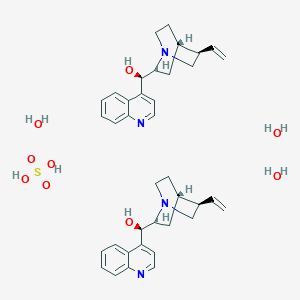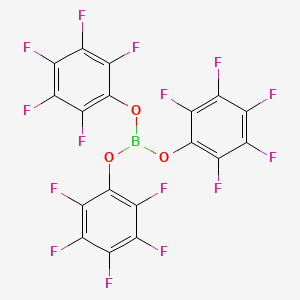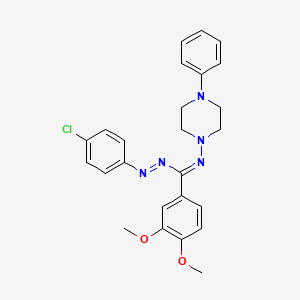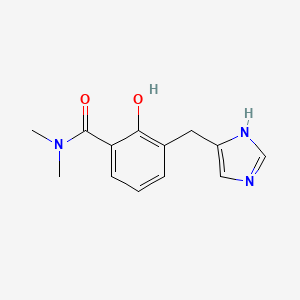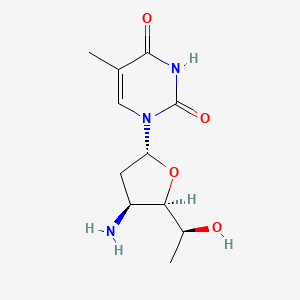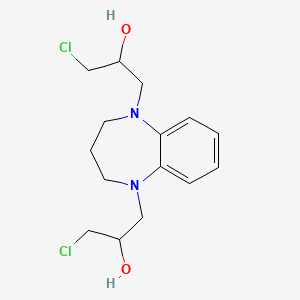
Clostebol capronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Clostebol capronate is synthesized through the esterification of clostebol with caproic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques to remove any impurities .
化学反应分析
Types of Reactions
Clostebol capronate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield clostebol and caproic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group in clostebol to a secondary alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. Hydrochloric acid or sodium hydroxide can be employed as reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Hydrolysis: Clostebol and caproic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary alcohols.
科学研究应用
Clostebol capronate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and development in animal models.
Medicine: Investigated for its potential therapeutic applications in treating muscle wasting diseases and other conditions requiring anabolic effects.
作用机制
Clostebol capronate exerts its effects by binding to androgen receptors in the body. Once administered, the compound is hydrolyzed to release clostebol, which then interacts with androgen receptors in muscle tissue. This interaction promotes protein synthesis and muscle growth. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression associated with muscle development .
相似化合物的比较
Similar Compounds
- Clostebol acetate
- Clostebol propionate
- Norclostebol
- Norclostebol acetate
- Oxabolone
- Oxabolone cipionate
Uniqueness
Clostebol capronate is unique due to its specific esterification with caproic acid, which influences its pharmacokinetic properties, such as its duration of action and metabolic stability. Compared to other esters like clostebol acetate or propionate, this compound has a longer half-life, making it suitable for applications requiring sustained anabolic effects .
属性
CAS 编号 |
32361-10-7 |
|---|---|
分子式 |
C26H39ClO3 |
分子量 |
435.0 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C26H39ClO3/c1-4-5-6-7-8-23(29)30-22-12-11-18-17-9-10-20-24(27)21(28)14-16-25(20,2)19(17)13-15-26(18,22)3/h17-19,22H,4-16H2,1-3H3/t17-,18-,19-,22-,25+,26-/m0/s1 |
InChI 键 |
IADJORLUSZAXTG-ZSGDZNMQSA-N |
手性 SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |
规范 SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
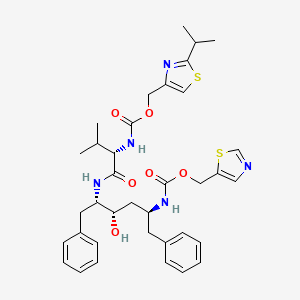
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
